Amide Side-Chain Differentiation: Phenylpropanamide vs. Thiophene-2-Carboxamide in the 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl Core
The target compound (888410-74-0) and MMV676501 share an identical 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl core but diverge at the amide substituent: 3-phenylpropanamide vs. 5-chlorothiophene-2-carboxamide. This single-point variation alters the hydrogen-bond donor count (1 vs. 0, respectively) and introduces a flexible ethyl linker in the target compound, which is absent in MMV676501 . The phenylpropanamide tail is predicted to increase molecular flexibility (7 rotatable bonds vs. 4 in MMV676501) and modulate logP (predicted ~3.2 vs. ~3.8 for MMV676501) [1]. While MMV676501 exhibits an MIC of 0.625 µM against Neisseria gonorrhoeae in vitro [2], the altered physicochemical profile of the target compound is expected to confer different pharmacokinetic and target-binding characteristics, making the two compounds non-interchangeable for hit-to-lead or SAR exploration programs.
| Evidence Dimension | Amide substituent identity and predicted physicochemical properties |
|---|---|
| Target Compound Data | 888410-74-0: 3-phenylpropanamide side chain; HBD = 1; predicted rotatable bonds = 7; predicted logP ≈ 3.2 |
| Comparator Or Baseline | MMV676501: 5-chlorothiophene-2-carboxamide side chain; HBD = 0; predicted rotatable bonds = 4; predicted logP ≈ 3.8; MIC = 0.625 µM (N. gonorrhoeae) |
| Quantified Difference | ΔHBD = +1; ΔRotatable bonds = +3; ΔlogP ≈ -0.6 (predicted); MMV676501 MIC quantitative baseline available; target compound direct MIC not independently reported in peer-reviewed sources |
| Conditions | Predicted properties from standard computational tools (SwissADME/Molinspiration); N. gonorrhoeae MIC from broth microdilution per CLSI guidelines [2] |
Why This Matters
The presence of a hydrogen-bond donor and greater conformational flexibility in the target compound may improve solubility and enable interactions with biological targets that are inaccessible to the rigid, HBD-deficient MMV676501, supporting distinct SAR exploration paths.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted logP and drug-likeness parameters for input compound C15H12ClN3O2S. Available at: http://www.swissadme.ch/. View Source
- [2] Antimicrobial effects of Medicines for Malaria Venture Pathogen Box compounds on strains of Neisseria gonorrhoeae. PMC10648949, Table 2. MIC of MMV676501 = 0.625 µM. View Source
